

Acrivastine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Acrivastine

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An In-depth Analysis of the Second-Generation Histamine H1 Receptor Antagonist

Abstract

Acrivastine, with the molecular formula $C_{22}H_{24}N_2O_2$, is a potent and selective second-generation histamine H1 receptor antagonist.^[1] Its non-sedating properties and rapid onset of action make it a valuable therapeutic agent for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and urticaria.^[2] This technical guide provides a comprehensive overview of the chemical and physical properties of **Acrivastine**, its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a schematic of its signaling pathway are presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Chemical and Physical Properties

Acrivastine is a white to beige crystalline powder.^[3] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H24N2O2	[4]
Molecular Weight	348.44 g/mol	[5]
IUPAC Name	(E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl}prop-2-enoic acid	[4]
Canonical SMILES	<chem>CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O</chem>	[4]
CAS Number	87848-99-5	[4]
Melting Point	222 °C (decomposes)	[No source found]
Solubility	Soluble in DMSO	[No source found]
pKa	Not available	
LogP	Not available	

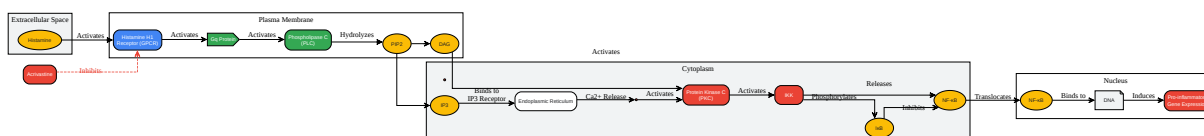
Mechanism of Action

Acrivastine is a competitive antagonist of the histamine H1 receptor.[6] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling pathway through the Gq alpha subunit.[6]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in

intracellular Ca^{2+} and the presence of DAG activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including proteins involved in the activation of the transcription factor NF- κB . NF- κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the characteristic symptoms of an allergic reaction. **Acrivastine**, by blocking the initial binding of histamine, inhibits this entire signaling cascade.[6]



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Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by **Acrivastine**.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of **Acrivastine** contribute to its clinical profile as a rapid-acting, non-sedating antihistamine.

Pharmacokinetic Parameters

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	~1.3 hours	[1]
Peak Plasma Concentration (Cmax)	~140 ng/mL (after 8 mg dose)	[1]
Plasma Half-life (t1/2)	~1.6 hours	[1]
Protein Binding	~50% (primarily to albumin)	[1][4]
Bioavailability	~40%	[7][8]
Metabolism	Primarily excreted unchanged	[7]
Excretion	Primarily renal	[1][4]

Pharmacodynamics

The onset of action of **Acrivastine**, as measured by the inhibition of histamine-induced wheals and flares, is observed within 15-30 minutes of oral administration.[1] Peak effects are seen at approximately 2 hours, with significant activity persisting for up to 8 hours.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize **Acrivastine**.

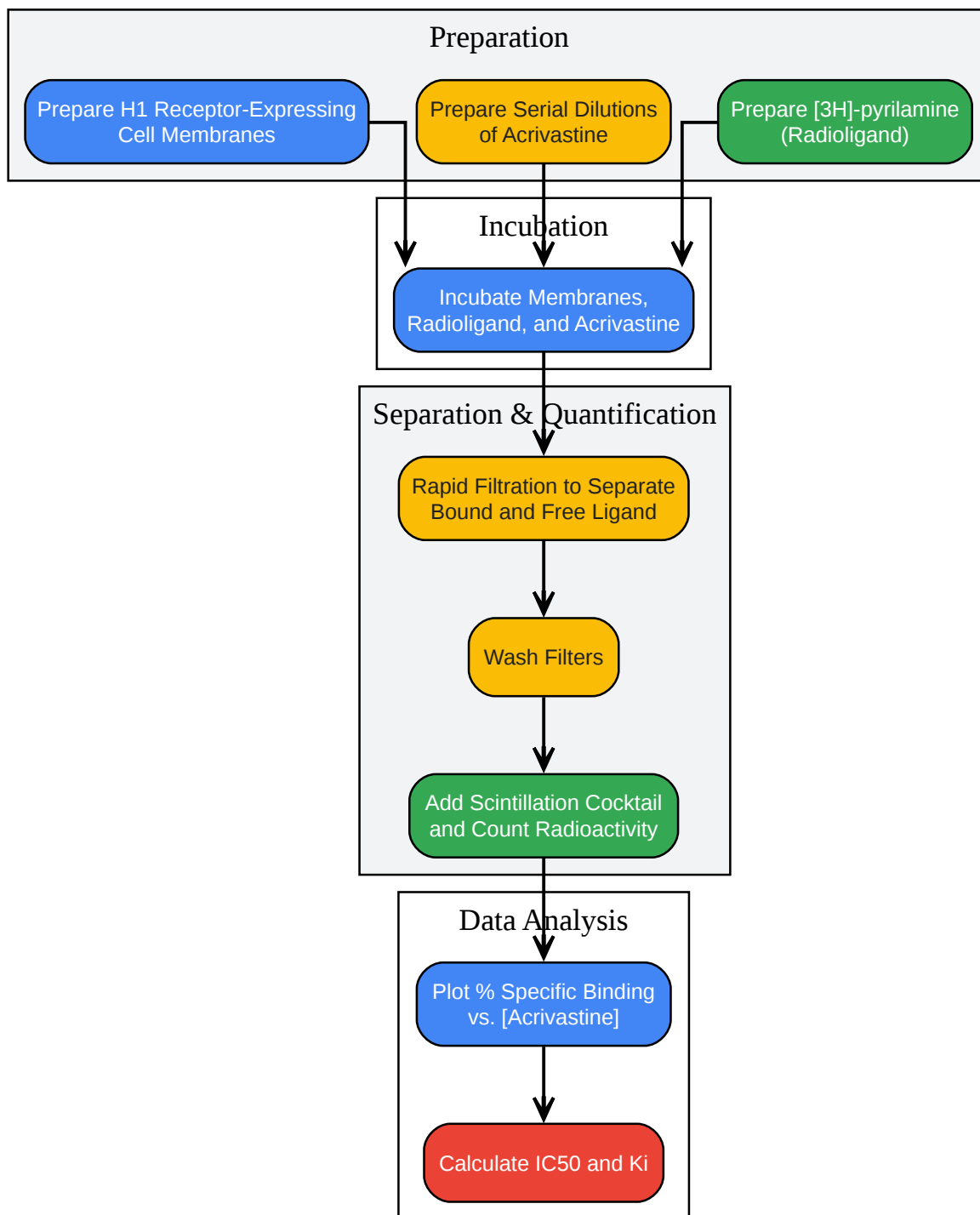
Histamine H1 Receptor Binding Assay (In Vitro)

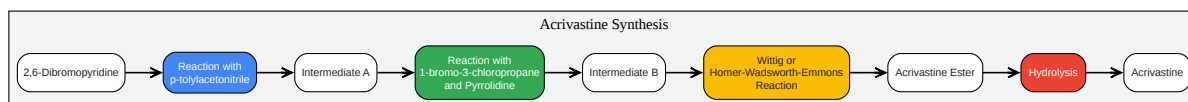
This assay determines the binding affinity of **Acrivastine** to the histamine H1 receptor.

- Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of **Acrivastine** for the H1 receptor.
- Principle: A radioligand binding assay is performed using a known high-affinity radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine). The ability of increasing concentrations of unlabeled **Acrivastine** to displace the radioligand from the receptor is measured.

- Materials:
 - Cell membranes expressing the human histamine H1 receptor.
 - [3H]-pyrilamine (radioligand).
 - **Acrivastine** (test compound).
 - Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Scintillation cocktail.
 - Liquid scintillation counter.
 - Glass fiber filters.
- Procedure:
 - Prepare a series of dilutions of **Acrivastine**.
 - In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and varying concentrations of **Acrivastine**.
 - Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled H1 antagonist).
 - Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold incubation buffer.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **Acrivastine** concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- Expected Results: **Acrivastine** exhibits a high affinity for the histamine H1 receptor, with a reported IC50 of approximately 7.16 nM.[\[9\]](#)





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